![molecular formula C12H18N2O B2683068 1-[(3-Aminophenyl)methyl]piperidin-4-ol CAS No. 1016757-84-8](/img/structure/B2683068.png)
1-[(3-Aminophenyl)methyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(3-Aminophenyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 1016757-84-8 . It has a molecular weight of 206.29 and its IUPAC name is 1-(3-aminobenzyl)-4-piperidinol . It’s a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-[(3-Aminophenyl)methyl]piperidin-4-ol” is 1S/C12H18N2O/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9,13H2 .Physical And Chemical Properties Analysis
“1-[(3-Aminophenyl)methyl]piperidin-4-ol” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound "1-[(3-Aminophenyl)methyl]piperidin-4-ol" and its derivatives are extensively studied for their unique chemical properties and potential applications in various fields of scientific research. One area of interest is the synthesis of novel compounds through reactions involving this molecule. For example, the synthesis of piperidine-fused benzoxazino- and quinazolinonaphthoxazines through reactions with glutardialdehyde demonstrates the compound's versatility in forming diastereopure forms. These reactions, followed by a conformational study using NMR spectroscopy and molecular modelling, highlight its potential in the development of new chemical entities with specific stereochemical configurations (Csütörtöki et al., 2012).
Antimycobacterial Activity
Derivatives of "1-[(3-Aminophenyl)methyl]piperidin-4-ol" have been evaluated for antimicrobial properties, particularly against Mycobacterium tuberculosis. The discovery of antimycobacterial spiro-piperidin-4-ones through an atom economic and stereoselective synthesis process showcases the compound's role in generating potent antimicrobial agents. One such derivative demonstrated significant in vitro and in vivo activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent for tuberculosis (Kumar et al., 2008).
Anticonvulsant Drug Development
The compound's derivatives have also been investigated for their potential in developing new anticonvulsant drugs. A study on the influence of methyl substituent and N-oxide formation on the geometry and intermolecular interactions of 1-(phenoxyethyl)piperidin-4-ol derivatives provides insights into the structural requirements for anticonvulsant activity. By analyzing the crystal structures and intermolecular interactions, researchers aim to design more effective anticonvulsant medications (Żesławska et al., 2020).
Growth Hormone Secretagogue Analysis
In the pharmaceutical industry, the study of "1-[(3-Aminophenyl)methyl]piperidin-4-ol" derivatives extends to the analysis of growth hormone secretagogues. Research into the mass spectrometric fragmentation of these compounds aids in understanding their pharmacokinetics and metabolic pathways, contributing to the development of orally active growth hormone-releasing agents (Qin, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-[(3-aminophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMBDCFIVHKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Aminophenyl)methyl]piperidin-4-ol | |
CAS RN |
1016757-84-8 |
Source


|
| Record name | 1-[(3-aminophenyl)methyl]piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)
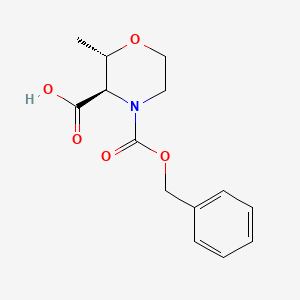



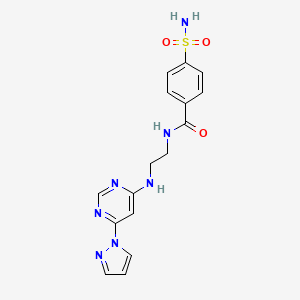
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2682999.png)
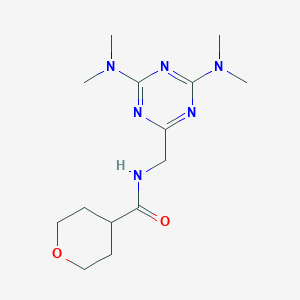
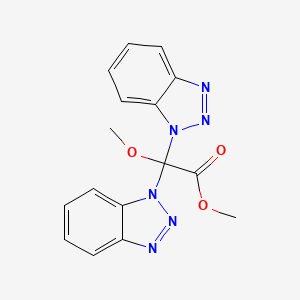

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683004.png)

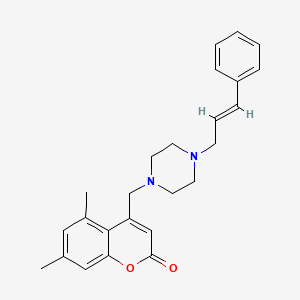
![N-[2-(2-furyl)-1-methylethyl]-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide](/img/structure/B2683008.png)